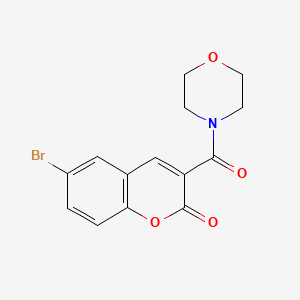

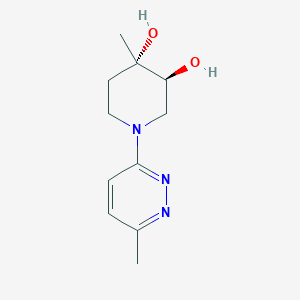

6-bromo-3-(4-morpholinylcarbonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chromenone derivatives, similar to "6-bromo-3-(4-morpholinylcarbonyl)-2H-chromen-2-one," often involves strategic reactions such as the Buchwald–Hartwig amination, intramolecular cyclization, and the use of allyl protecting groups. For instance, a successful synthesis approach reported involves the Buchwald–Hartwig amination, yielding compounds from aryl/heteroaryl bromides and heteroarylamines like morpholine, with high efficiency and good yields (Bonacorso et al., 2018). Another study demonstrates the application of allyl protecting groups in the synthesis of related compounds, emphasizing the versatility of synthetic methods available for chromenone derivatives (Rodriguez Aristegui et al., 2006).

Molecular Structure Analysis

The molecular structure of chromenone derivatives features a nearly planar 2H-chromene ring system, with substituents like morpholine contributing to the compound's three-dimensional conformation and potential for intermolecular interactions. A study on a closely related compound highlights the planarity of the chromene system and details the specific orientations and conformations adopted by substituents, providing insights into the spatial arrangement of atoms within these molecules (Kumar et al., 2015).

Chemical Reactions and Properties

Chromenone derivatives participate in a variety of chemical reactions, demonstrating a wide range of reactivities that can be exploited for further chemical modifications. These reactions include, but are not limited to, nucleophilic substitutions, cyclization reactions under microwave irradiation, and reactions facilitated by palladium catalysis, each contributing to the functional diversity of chromenone compounds (Yar et al., 2009).

Physical Properties Analysis

The physical properties of chromenone derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure. The crystallographic analysis reveals intricate details about the packing, hydrogen bonding, and π-π interactions, which are crucial for understanding the solid-state properties of these compounds (Devarajegowda et al., 2013).

Propiedades

IUPAC Name |

6-bromo-3-(morpholine-4-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLFPEPZXXJMQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-nitro-2-thienyl)methyl]azepane](/img/structure/B5660460.png)

![2-(2-methoxyethyl)-9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660466.png)

![4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5660481.png)

![N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide](/img/structure/B5660518.png)

![7-(tetrahydro-2H-pyran-4-yl)-2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5660530.png)

![2-methyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5660547.png)

![ethyl 4-{[3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B5660550.png)

![N-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5660557.png)